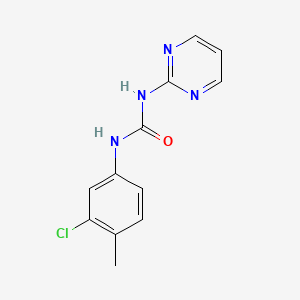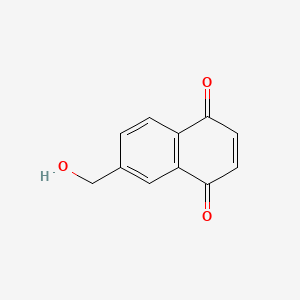
1,4-Naphthalenedione, 6-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 6-(hydroxymethyl)- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group at the 6th position of the naphthalenedione structure. Naphthalenediones are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 6-(hydroxymethyl)- typically involves the hydroxymethylation of 1,4-naphthoquinone. This can be achieved through various methods, including:
Hydroxymethylation using formaldehyde: This reaction involves the use of formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the desired position.
Catalytic methods: Catalysts such as palladium or platinum can be used to facilitate the hydroxymethylation reaction under milder conditions.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 6-(hydroxymethyl)- may involve large-scale hydroxymethylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 6-(hydroxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The naphthoquinone moiety can be reduced to form the corresponding hydroquinone.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-Naphthalenedione, 6-carboxylic acid.
Reduction: Formation of 1,4-dihydroxy-6-(hydroxymethyl)naphthalene.
Substitution: Formation of various substituted naphthalenedione derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 6-(hydroxymethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 6-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as beta-lactamase, thereby enhancing the efficacy of antibiotics . Additionally, it can modulate immune responses by promoting the expansion of CD8+ T cells and limiting the activity of Th1 and Th17 cells .
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthalenedione, 6-(hydroxymethyl)- can be compared with other naphthalenedione derivatives, such as:
1,4-Naphthoquinone: Lacks the hydroxymethyl group and has different biological activities.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group at the 2nd position, leading to different reactivity and applications.
2-Methyl-1,4-naphthoquinone: Contains a methyl group at the 2nd position, affecting its chemical properties and uses.
These comparisons highlight the unique properties and applications of 1,4-Naphthalenedione, 6-(hydroxymethyl)- in various fields of research.
Eigenschaften
CAS-Nummer |
81402-06-4 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
6-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5,12H,6H2 |
InChI-Schlüssel |
NOHJZBWIKAMVBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


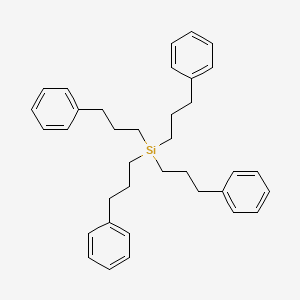
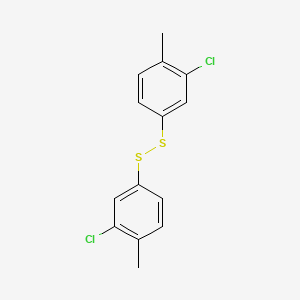
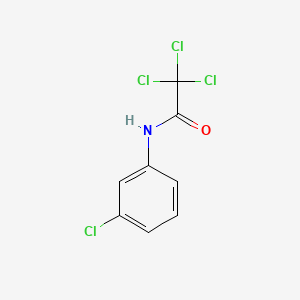

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)

![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)

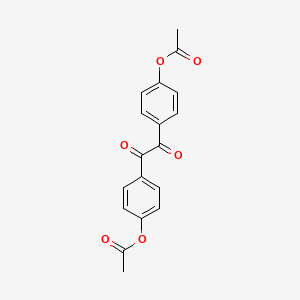
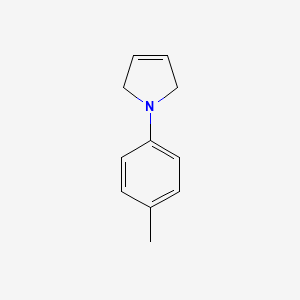

![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)

